molecular formula C10H18O2 B1605360 trans-2-Octen-1-yl acetate CAS No. 2371-13-3

trans-2-Octen-1-yl acetate

Cat. No. B1605360
CAS RN: 2371-13-3
M. Wt: 170.25 g/mol
InChI Key: MBRLTLPMVMFRTJ-UHFFFAOYSA-N
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Description

Trans-2-Octen-1-yl acetate , also known as trans-2-Octenyl acetate or E-2-Octenyl acetate , is a chemical compound commonly used as a flavoring agent. It contributes to the fruity aroma of various food products. The compound has a colorless liquid form and is soluble in fats but insoluble in water. Its molecular formula is C₁₀H₁₈O₂ , with a molecular weight of approximately 170.25 g/mol .


Synthesis Analysis

The synthesis of trans-2-Octen-1-yl acetate involves acetylation of trans-2-octen-1-ol (an alcohol) with acetic anhydride. This reaction typically occurs under mild conditions, and the resulting acetate ester exhibits the desired fruity odor profile .


Molecular Structure Analysis

The molecular structure of trans-2-Octen-1-yl acetate consists of an eight-carbon chain (octenyl group) with a double bond (E configuration) and an acetate functional group (CH₃COO-) attached. The double bond imparts the characteristic fruity aroma .


Chemical Reactions Analysis

Trans-2-Octen-1-yl acetate can undergo hydrolysis, yielding trans-2-octen-1-ol and acetic acid. Additionally, it may participate in esterification reactions with other alcohols or acids, leading to the formation of related esters .


Physical And Chemical Properties Analysis

  • Specific Gravity : 0.894-0.900 .

Scientific Research Applications

Biosynthesis in Plants

Research on the liverwort Marchantia polymorpha shows the emission of C8 volatiles, including 1-octen-3-ol and octan-3-one, upon mechanical wounding. The biosynthesis involves the conversion of 1-octen-3-yl acetate to other compounds, highlighting the role of such esters in plant response mechanisms (Kihara et al., 2014).

Role in Food and Beverage Industry

In a study on the oxidation products of linoleic acid ester, compounds like 1-octen-3-ol, a structural analogue of trans-2-Octen-1-yl acetate, were isolated, indicating their importance in flavor and aroma profiles in various foods and beverages (Hoffmann, 1962).

Chemical Reactions and Synthesis

A study on the thermal reactions of esters, including compounds similar to trans-2-Octen-1-yl acetate, shows the intricate pathways involved in their transformation and synthesis, which is essential for chemical manufacturing processes (Ji et al., 2009).

Pheromone Synthesis

In a study focused on synthesizing the sex pheromone of lobesia botrana, derivatives of similar compounds to trans-2-Octen-1-yl acetate were created, underscoring their role in the development of insect pheromones for pest management strategies (Ratovelomanana & Linstrumelle, 1981).

Catalysis and Reactions

Research on the catalytic performance of certain compounds in the synthesis of cis-3-hexen-1-yl acetate, a structurally related compound to trans-2-Octen-1-yl acetate, provides insights into catalytic processes in industrial chemistry (Xiaoshuan et al., 2013).

properties

IUPAC Name

[(E)-oct-2-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-12-10(2)11/h7-8H,3-6,9H2,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRLTLPMVMFRTJ-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192380
Record name trans-2-Octen-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Fruity aroma
Record name trans-2-Octen-1-yl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1366/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in fats; Insoluble in water, Soluble (in ethanol)
Record name trans-2-Octen-1-yl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1366/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.894-0.900
Record name trans-2-Octen-1-yl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1366/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

trans-2-Octen-1-yl acetate

CAS RN

3913-80-2, 2371-13-3
Record name E-2-Octenyl acetate
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URL https://commonchemistry.cas.org/detail?cas_rn=3913-80-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Octen-1-ol, 1-acetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-2-Octen-1-yl acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Octen-1-ol, 1-acetate
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Record name trans-2-Octen-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-oct-2-enyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.340
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Record name 2-OCTEN-1-YL ACETATE, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I792BSW7F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

A mixture of 33.6 grams of 1-acetoxyocta-2,7-diene (I), 0.30 g RuCl2 (PPh3)3, 1.5 ml triethylamine and 120 ml ethanol was heated in a 300 ml stainless steel autoclave under a hydrogen pressure of 450 psi at 30° C. After three hours the rate of hydrogenation was greatly decreased and the pressure drop corresponded to approximately the theoretical amount (0.2 moles). The reaction was stopped, the catalyst filtered off and the crude product analyzed by GC to give 12.5% I, 63.7% 1-acetoxyoct-2-ene (II), and 23.6% 1-acetoxyoctane (III). This corresponds to a selectivity of 72.8% for the formation of II at a 87.5% conversion of I.
Name
1-acetoxyocta-2,7-diene
Quantity
33.6 g
Type
reactant
Reaction Step One
[Compound]
Name
RuCl2 (PPh3)3
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
stainless steel
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
63.7%
Yield
23.6%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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